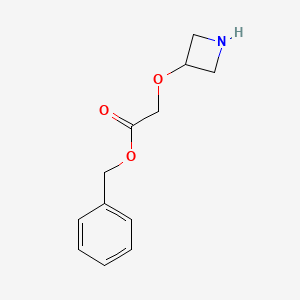
Benzyl 2-(azetidin-3-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(azetidin-3-yloxy)acetate is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(azetidin-3-yloxy)acetate typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the nucleophilic ring-opening of epoxides with azetidine derivatives. For instance, the reaction of benzyl chloroacetate with azetidine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-one derivatives, while reduction could produce various azetidine alcohols.
科学的研究の応用
Benzyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of Benzyl 2-(azetidin-3-yloxy)acetate involves its interaction with various molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
Azetidine-3-one: Known for its use in medicinal chemistry as a scaffold for drug design.
2-Methylazetidine: Used in polymer chemistry for the synthesis of polyamines.
Uniqueness
Benzyl 2-(azetidin-3-yloxy)acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the benzyl and acetate groups allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
benzyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C12H15NO3/c14-12(9-15-11-6-13-7-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChIキー |
BPPRMSIBKZBAPE-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OCC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


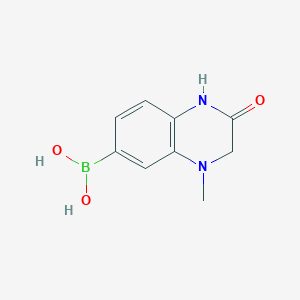
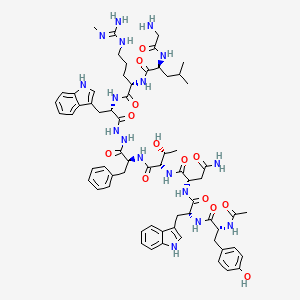
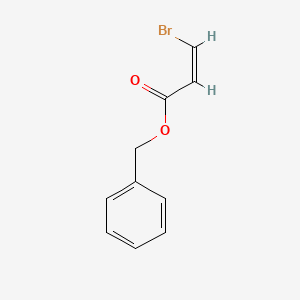
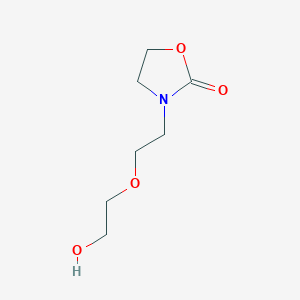
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)



![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)
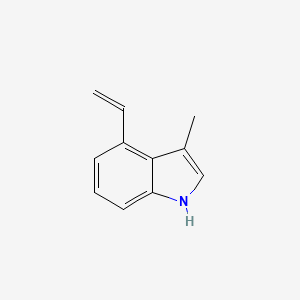

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


